(E)-2-(2,6-Dinitrophenyl)-N,N-dimethylethen-1-amine
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Overview
Description
(E)-2-(2,6-Dinitrophenyl)-N,N-dimethylethen-1-amine is an organic compound characterized by the presence of a dinitrophenyl group attached to an ethenamine structure. This compound is notable for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,6-Dinitrophenyl)-N,N-dimethylethen-1-amine typically involves the reaction of 2,6-dinitrobenzaldehyde with N,N-dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction can be summarized as follows:
Starting Materials: 2,6-dinitrobenzaldehyde and N,N-dimethylamine.
Reaction Conditions: The reaction is typically performed in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate.
Procedure: The 2,6-dinitrobenzaldehyde is dissolved in the solvent, and N,N-dimethylamine is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration or extraction, followed by recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2,6-Dinitrophenyl)-N,N-dimethylethen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction reactions and different functionalized compounds from substitution reactions.
Scientific Research Applications
(E)-2-(2,6-Dinitrophenyl)-N,N-dimethylethen-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(2,6-Dinitrophenyl)-N,N-dimethylethen-1-amine involves its interaction with molecular targets such as enzymes and proteins. The nitro groups in the compound can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with target molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-N,4-N-bis[(E)-(2,6-dinitrophenyl)methylideneamino]phthalazine-1,4-diamine
- Meptyldinocap
- Disperse Violet 93
Uniqueness
(E)-2-(2,6-Dinitrophenyl)-N,N-dimethylethen-1-amine is unique due to its specific structural features, such as the presence of both nitro groups and the ethenamine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to form stable (E)-isomers also distinguishes it from other similar compounds.
Properties
CAS No. |
79476-53-2 |
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Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
(E)-2-(2,6-dinitrophenyl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C10H11N3O4/c1-11(2)7-6-8-9(12(14)15)4-3-5-10(8)13(16)17/h3-7H,1-2H3/b7-6+ |
InChI Key |
FTGPISCZYQYHPV-VOTSOKGWSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CN(C)C=CC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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